![molecular formula C9H6FN3 B571022 2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile CAS No. 115201-20-2](/img/structure/B571022.png)

2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

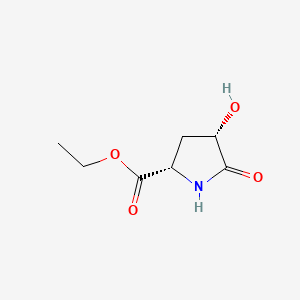

“2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms). The compound has been mentioned in various scientific articles, suggesting its relevance in chemical and pharmaceutical research .

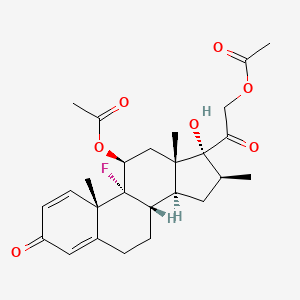

Molecular Structure Analysis

The molecular structure of “2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile” is characterized by the presence of a benzimidazole ring, which is a fused ring structure containing a benzene ring and an imidazole ring . The compound also contains a fluorine atom attached to the 5-position of the benzimidazole ring and a nitrile group (-CN) attached to the 2-position of the imidazole ring .Chemical Reactions Analysis

The chemical reactivity of “2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile” would be influenced by the functional groups present in its structure, namely the fluorine atom, the nitrile group, and the benzimidazole ring. These functional groups can participate in various chemical reactions. For example, the nitrile group can undergo hydrolysis, reduction, or addition reactions, while the fluorine atom can be replaced by other groups in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile” would be influenced by its molecular structure. For instance, the presence of the nitrile group would increase its polarity, potentially affecting its solubility in different solvents. The fluorine atom might also influence its reactivity and stability .Scientific Research Applications

Synthesis of Aggregation-Induced Emission (AIE) Molecules

This compound is used in the synthesis of AIE-based small molecules, which are significant in the development of new materials for optoelectronic devices .

Catalysis

It serves as a precursor in catalytic reactions to synthesize valuable nitrogen-containing heterocyclic compounds, indicating its potential in practical applications .

Antimicrobial Activity

The compound has been utilized in the synthesis of molecules with antimicrobial properties, contributing to the development of new therapeutic agents .

Single-Molecule Magnets and Catalysts

It is a precursor for materials like Co (II) cubane complexes, which act as single-molecule magnets, and cobalt catalysts for water electro-oxidation .

Fluorescent Probes

A derivative of this compound has been developed as a turn-on fluorescent probe for the detection of total iron, showcasing its application in chemical sensing .

Metal–Organic Frameworks (MOFs)

The compound’s derivatives are used in the construction of MOFs, which are valued for their crystallinity, structural versatility, and controlled porosity .

Future Directions

The future directions for research on “2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile” could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by benzimidazole derivatives, this compound could be of interest in the development of new drugs or therapeutic agents .

properties

IUPAC Name |

2-(6-fluoro-1H-benzimidazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFLAMGQWYAIFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

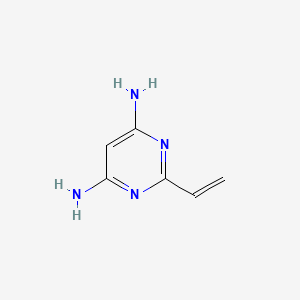

![2-Methylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B570962.png)